molecular formula C9H6FNO B1322307 4-Fluoro-1H-indole-3-carbaldehyde CAS No. 23073-31-6

4-Fluoro-1H-indole-3-carbaldehyde

Cat. No.: B1322307
CAS No.: 23073-31-6
M. Wt: 163.15 g/mol
InChI Key: CMNRHJOJYQIGDD-UHFFFAOYSA-N
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Description

4-Fluoro-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C9H6FNO. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. The compound is characterized by the presence of a fluorine atom at the 4-position and an aldehyde group at the 3-position of the indole ring. This structural modification imparts unique chemical properties to the compound, making it valuable in various scientific research applications .

Mechanism of Action

Target of Action

4-Fluoro-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with multiple receptors, making it a versatile compound in the field of medicinal chemistry . The indole nucleus is a common feature in many synthetic drug molecules, contributing to their therapeutic effects .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological responses . The presence of the fluoro group may influence the compound’s binding affinity and selectivity towards certain targets.

Biochemical Pathways

Indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may interact with and modulate various biochemical pathways.

Pharmacokinetics

The physicochemical properties of a compound, such as its molecular weight and lipophilicity, can provide some insights into its likely pharmacokinetic behavior .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound. It is recommended to store this compound under inert gas (nitrogen or Argon) at 2-8°C . Other factors, such as pH and the presence of other molecules, could potentially influence the compound’s action and efficacy.

Biochemical Analysis

Biochemical Properties

4-Fluoro-1H-indole-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . These interactions can lead to the modulation of enzyme activity, affecting the overall metabolic processes within the cell.

Cellular Effects

The effects of this compound on different cell types and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to modulate the activity of protein kinases, which play a vital role in cell signaling pathways . Additionally, this compound can impact gene expression by interacting with transcription factors, leading to changes in the expression of specific genes involved in cellular metabolism and other critical processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, indole derivatives are known to inhibit the activity of certain enzymes, such as monoamine oxidase, which is involved in the metabolism of neurotransmitters . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can undergo degradation under certain conditions, leading to the formation of various metabolites . These metabolites can have different biological activities, which may contribute to the overall effects observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression. At higher doses, this compound can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of different metabolites . These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels within the cell. Understanding the metabolic pathways of this compound is crucial for elucidating its overall biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can interact with specific transporters or binding proteins, facilitating its movement across cellular membranes . Additionally, the localization and accumulation of this compound within different cellular compartments can influence its activity and function. Understanding the transport and distribution mechanisms of this compound is vital for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within different subcellular regions can influence its interactions with biomolecules and its overall biological effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1H-indole-3-carbaldehyde typically involves the introduction of a fluorine atom and an aldehyde group onto the indole ring. One common method is the Vilsmeier-Haack reaction, which involves the formylation of 4-fluoroindole using a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction is carried out under controlled conditions to ensure the selective introduction of the aldehyde group at the 3-position .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Fluoro-1H-indole-3-carbaldehyde has several scientific research applications, including:

Comparison with Similar Compounds

    1H-Indole-3-carbaldehyde: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    4-Chloro-1H-indole-3-carbaldehyde: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.

    4-Bromo-1H-indole-3-carbaldehyde:

Uniqueness: The presence of the fluorine atom in 4-Fluoro-1H-indole-3-carbaldehyde imparts unique chemical properties, such as increased electronegativity and reactivity, compared to its non-fluorinated counterparts. This makes it a valuable compound for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

4-fluoro-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-7-2-1-3-8-9(7)6(5-12)4-11-8/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNRHJOJYQIGDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622793
Record name 4-Fluoro-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23073-31-6
Record name 4-Fluoro-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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